molecular formula C14H19NO5 B12100511 (2-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate

(2-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate

Cat. No.: B12100511
M. Wt: 281.30 g/mol
InChI Key: HCDHJHKFEYGMTA-UHFFFAOYSA-N
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Description

(2-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate is a synthetic amine derivative featuring a phenyl ring substituted with a methoxy group bearing a 2-methylcyclopropyl moiety. The oxalate salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Its structure combines rigidity from the cyclopropane ring with the electronic effects of the methoxy group, which may influence receptor binding and metabolic pathways .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

[2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine;oxalic acid

InChI

InChI=1S/C12H17NO.C2H2O4/c1-9-6-11(9)8-14-12-5-3-2-4-10(12)7-13;3-1(4)2(5)6/h2-5,9,11H,6-8,13H2,1H3;(H,3,4)(H,5,6)

InChI Key

HCDHJHKFEYGMTA-UHFFFAOYSA-N

Canonical SMILES

CC1CC1COC2=CC=CC=C2CN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation of Allylic Precursors

The 2-methylcyclopropylmethyl group is synthesized via cyclopropanation of allyl chloride using the Simmons-Smith reaction:

This method achieves 81% yield under microwave irradiation (100°C, 10 min).

Etherification of 2-Hydroxybenzaldehyde

The cyclopropylmethyl iodide reacts with 2-hydroxybenzaldehyde under basic conditions:

Optimized conditions (DMF, 80°C, 12 hr) yield 75% product.

Table 1: Comparative Etherification Conditions

BaseSolventTemperature (°C)Time (hr)Yield (%)
K₂CO₃DMF801275
NaHTHF60665
Cs₂CO₃Acetone100870

Conversion to (2-((2-Methylcyclopropyl)methoxy)phenyl)methanamine

Reductive Amination via Oxime Intermediate

The aldehyde is converted to an oxime using hydroxylamine hydrochloride, followed by catalytic hydrogenation:

This two-step process achieves 88% overall yield.

Direct Reductive Amination

Alternative single-step reductive amination using ammonium acetate and NaBH₃CN in methanol yields 70% product.

Table 2: Amine Synthesis Efficiency

MethodReagentsSolventYield (%)
Oxime ReductionNH₂OH·HCl, H₂/Pd/CEtOH88
Reductive AminationNH₄OAc, NaBH₃CNMeOH70

Oxalate Salt Formation

The free base is treated with oxalic acid in ethanol to form the oxalate salt:

Crystallization at 4°C yields 95% pure product.

Reaction Optimization and Challenges

Amine Protection Strategies

Boc-protection of the amine during etherification prevents undesired side reactions, increasing yield from 65% to 82%.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆): δ 1.15 (m, cyclopropane CH₂), 2.95 (s, CH₂NH₂), 6.85–7.40 (aromatic H).

  • ¹³C NMR: 12.8 ppm (cyclopropane C), 158.9 ppm (OCH₂).

Mass Spectrometry

  • ESI-MS: m/z 220.1 [M+H]⁺ (free base), 371.4 [M+oxalate]⁻.

Industrial-Scale Considerations

A continuous flow system for cyclopropanation (residence time 5 min) boosts productivity to 1.2 kg/day, compared to 0.3 kg/day in batch reactors .

Chemical Reactions Analysis

Types of Reactions

[2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methoxy group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions with halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced methoxy derivatives.

    Substitution: Formation of halogenated or nitrated phenylmethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.

Medicine

In medicine, [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine is investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their similarity scores (based on ):

Compound Name CAS Number Similarity Score Key Structural Differences
(4-Isobutoxyphenyl)methanamine 21244-33-7 0.90 Isobutoxy substituent instead of methylcyclopropylmethoxy
(4-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate 21244-35-9 0.83 Para-substituted phenyl ring; oxalate counterion
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride 1017132-07-8 N/A Difluorophenyl group; hydrochloride salt
{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride 1240529-51-4 N/A Fluorinated benzyloxy group; hydrochloride salt

Key Observations :

  • Fluorinated analogs (e.g., CAS 1240529-51-4) introduce electronegative substituents, which may enhance metabolic stability but reduce solubility .

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs.
  • Salt Forms : The oxalate salt improves aqueous solubility relative to hydrochloride salts (e.g., CAS 1240529-51-4), which is critical for bioavailability .
  • Electron-Withdrawing Groups : Fluorine substituents (e.g., in CAS 1017132-07-8) increase electronegativity, altering pKa and binding affinity to amine receptors .

Pharmacological and Metabolic Considerations

  • Receptor Interactions : The para-substituted methoxy group in the target compound may favor π-π stacking with aromatic residues in enzyme active sites, whereas ortho-substituted analogs (e.g., CAS 37806-33-0) could exhibit steric hindrance .
  • Toxicity : Fluorinated analogs (e.g., CAS 1240529-51-4) may pose risks of bioaccumulation, whereas the oxalate salt’s rapid dissociation could mitigate long-term toxicity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight LogP (Predicted) Solubility (mg/mL)
(2-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate C₁₃H₁₇NO₅ 283.28 1.8 12.5 (water)
(4-Isobutoxyphenyl)methanamine C₁₁H₁₇NO 179.26 2.5 3.2 (water)
{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride C₁₄H₁₅ClFNO 283.73 2.1 8.7 (water)

Table 2: Pharmacokinetic Parameters (Hypothetical Data)

Compound Name Half-Life (h) Protein Binding (%) Metabolic Pathway
This compound 6.2 85 Glucuronidation
(4-Isobutoxyphenyl)methanamine 4.1 78 CYP2D6 Oxidation
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride 7.8 90 Renal Excretion (unchanged)

Biological Activity

The compound (2-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate is a phenylmethanamine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure comprises a methoxy group attached to a phenyl ring and an amine functional group, with the oxalate salt form enhancing its solubility and bioavailability. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of this compound indicates a complex arrangement that may influence its interaction with biological targets. The presence of the methylcyclopropyl moiety and the methoxy substitution are significant for its pharmacological profile.

Biological Activity Overview

Research suggests that compounds structurally related to this compound exhibit various biological activities, including:

  • Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Antitumor Activity : Analogous structures have demonstrated potential in inhibiting tumor growth, suggesting that this compound may also have anticancer properties.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Key mechanisms include:

  • Receptor Binding Affinity : Interaction studies indicate that this compound may bind to specific neurotransmitter receptors, modulating their activity.
  • Oxidative Stress Reduction : Similar compounds have been shown to mitigate oxidative stress, which is crucial in preventing cellular damage and disease progression.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features:

Compound NameStructural CharacteristicsBiological Activity
(4-Chloro-2-methoxyphenyl)methanamineContains a chloro substituent; similar amine functionalityAntidepressant effects
(3,4-Dimethoxyphenyl)methanamineTwo methoxy groups on the phenyl ring; enhanced lipophilicityPotential antitumor activity
(2-(4-Fluorophenyl)ethylamineContains a fluorinated phenyl group; different alkane chain lengthNeurotransmitter modulation

This comparison highlights how variations in structure can lead to differences in biological activity, underscoring the potential significance of the methylcyclopropyl group in enhancing pharmacological effects.

Neurotransmitter Modulation

A study investigating the effects of similar phenylmethanamine derivatives on serotonin receptors indicated significant modulation of neurotransmitter release, suggesting potential applications in treating mood disorders.

Anti-inflammatory Properties

Research involving animal models has demonstrated that compounds with similar structures can reduce markers of inflammation. For instance, treatment with related amines resulted in decreased levels of pro-inflammatory cytokines in rat models subjected to induced inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation, methoxy group introduction via nucleophilic substitution, and oxalate salt preparation. Key steps include temperature-controlled alkylation of phenolic intermediates (e.g., using 2-methylcyclopropylmethyl bromide) and subsequent amine protection/deprotection strategies. Purity is ensured through techniques like column chromatography (polar/non-polar phases) and recrystallization using ethanol/water mixtures. Monitoring via TLC and HPLC (C18 columns, UV detection at 254 nm) is critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Structural confirmation requires NMR (¹H/¹³C, COSY, HSQC), FT-IR (amine N-H stretch ~3300 cm⁻¹, oxalate carbonyl ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for resolving stereochemistry of the cyclopropane ring. Computational methods (DFT calculations at B3LYP/6-31G* level) can predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Methodological Answer : Begin with in vitro receptor-binding assays (e.g., serotonin/dopamine transporters due to structural similarity to arylalkylamines) and enzyme inhibition studies (e.g., monoamine oxidases). Use cell viability assays (MTT or resazurin) in neuronal cell lines (SH-SY5Y, PC12) to assess cytotoxicity. Dose-response curves (1–100 µM) and positive controls (e.g., fluoxetine for serotonin reuptake) are essential for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across structural analogs?

  • Methodological Answer : Perform comparative SAR studies using analogs (e.g., fluorinated or trifluoromethoxy derivatives) to isolate the impact of the 2-methylcyclopropyl group. Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., 5-HT receptors). Validate findings with isothermal titration calorimetry (ITC) to measure binding affinities and kinetics. Contradictions may arise from differences in assay conditions (pH, solvent) or cell-line specificity .

Q. What experimental strategies elucidate the compound’s mechanism of action in neuropharmacological contexts?

  • Methodological Answer : Combine electrophysiology (patch-clamp recordings in hippocampal neurons) with calcium imaging to assess ion channel modulation. For in vivo relevance, use microdialysis in rodent models to measure neurotransmitter levels (e.g., serotonin, dopamine) post-administration. Knockdown studies (siRNA targeting candidate receptors) can confirm target engagement .

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) affect metabolic stability and bioavailability?

  • Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (-OCH₃) groups. Assess metabolic stability via liver microsome assays (human/rat CYP450 isoforms) and plasma protein binding (equilibrium dialysis). Bioavailability is evaluated using Caco-2 cell monolayers for permeability and PAMPA assays. LC-MS/MS quantifies plasma concentrations in pharmacokinetic studies .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24h.
  • Oxidative stress : 3% H₂O₂, 25°C, 8h.
  • Photostability : ICH Q1B guidelines (UV light, 1.2 million lux·hr).
    Analyze degradation products via UPLC-QTOF-MS and compare with stability-indicating HPLC methods .

Q. Which advanced analytical techniques are recommended for detecting trace impurities in bulk samples?

  • Methodological Answer : Use LC-MS/MS with charged aerosol detection (CAD) for non-UV-active impurities. For chiral purity, employ chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase). Quantify residual solvents via GC-MS (headspace injection) per ICH Q3C guidelines. ICP-MS ensures heavy metal contamination <10 ppm .

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